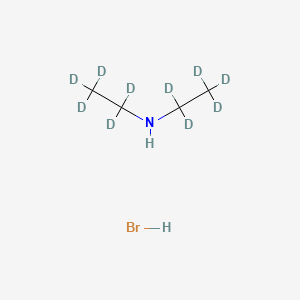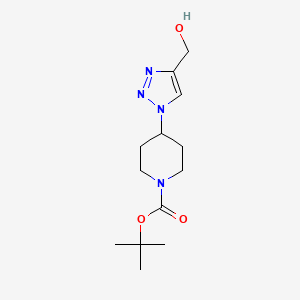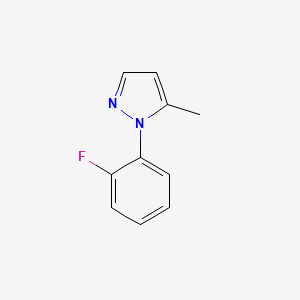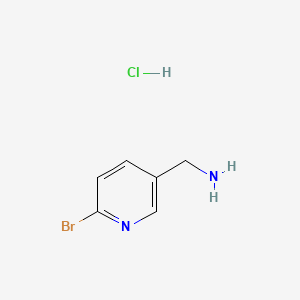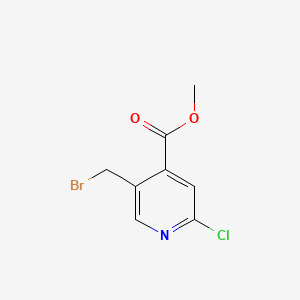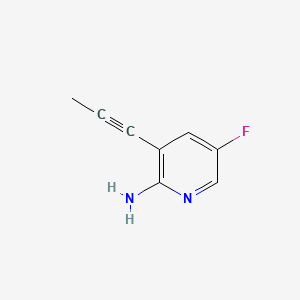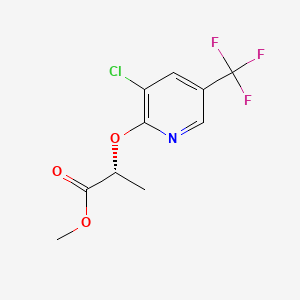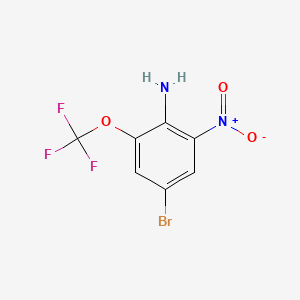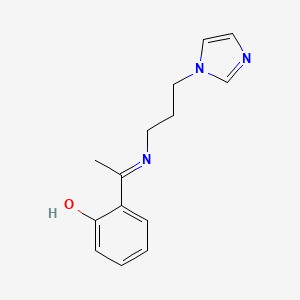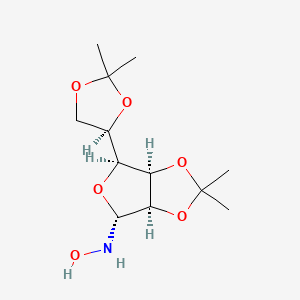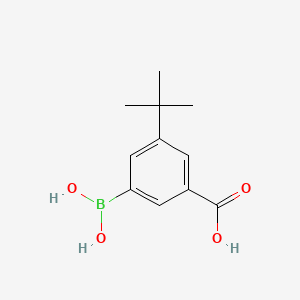
3-T-Butyl-5-carboxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-T-Butyl-5-carboxyphenylboronic acid is a laboratory chemical . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The empirical formula of this compound is C11H17BO2 . Its molecular weight is 192.06 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key reaction involving this compound . This reaction, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a powder solid with an off-white appearance . It is odorless . The melting point range is 243 - 247 °C / 469.4 - 476.6 °F .Scientific Research Applications
Arylboronic Acid-Catalyzed Racemization of Alcohols
Arylboronic acids, including derivatives like 2-carboxyphenylboronic acid, have been utilized in the racemization of enantiomerically pure secondary and tertiary alcohols. This process involves reversible Brønsted acid-catalyzed C–O bond cleavage, indicating the potential of boronic acids in facilitating stereoselective synthesis and racemization reactions (Gregory R. Boyce et al., 2022).
Corrosion Inhibition
Carboxyphenylboronic acids have shown efficiency as corrosion inhibitors for steel in environments containing carbon dioxide. The presence of these compounds retards corrosion anodic reactions and improves the steel's resistance to corrosion, suggesting their applicability in protecting metal surfaces (N. Nam et al., 2013).
Optical Modulation and Sensing Applications
The structural variety among phenyl boronic acids, including carboxy-substituted derivatives, has been explored for optical modulation and saccharide recognition, particularly in applications involving carbon nanotubes. Such studies highlight the potential of boronic acids in developing sensors and devices for detecting biological molecules (B. Mu et al., 2012).
Fluorescence Sensing
Derivatives of carboxyphenylboronic acid have been employed to create fluorescent sensors for detecting specific compounds in water, showcasing their potential in environmental monitoring and safety applications. For instance, carbon dots derived from 4-carboxyphenylboronic acid demonstrated high selectivity and sensitivity for benzo[a]pyrene, a harmful environmental pollutant (Yi Sun et al., 2021).
Tumor Targeting and Drug Delivery
The modification of nanoparticles with phenylboronic acids, including 3-carboxyphenylboronic acid, enhances their tumor-homing activity. Such decorated nanoparticles show improved tumor accumulation and anti-tumor effects, indicating the role of boronic acids in targeted drug delivery systems (Xin Wang et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-T-Butyl-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be a relatively stable and readily prepared organoboron reagent , which suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . This process is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-borono-5-tert-butylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCIOKGUCEOEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681598 |
Source


|
| Record name | 3-Borono-5-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-55-7 |
Source


|
| Record name | 3-Borono-5-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
